molecular formula C9H5ClO2 B1581960 Benzofuran-2-carbonyl chloride CAS No. 41717-28-6

Benzofuran-2-carbonyl chloride

Cat. No.: B1581960
CAS No.: 41717-28-6
M. Wt: 180.59 g/mol
InChI Key: ZJDRDTZQVOCKPI-UHFFFAOYSA-N
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Description

Benzofuran-2-carbonyl chloride is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is particularly significant due to its utility in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzofuran-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzofuran-2-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form benzofuran-2-carboxylic acid.

    Reduction: It can be reduced to benzofuran-2-methanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine.

    Hydrolysis: This reaction occurs readily in aqueous conditions.

    Reduction: Lithium aluminum hydride is used in anhydrous conditions to prevent side reactions.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

    Benzofuran-2-carboxylic acid: Formed from hydrolysis.

    Benzofuran-2-methanol: Formed from reduction.

Scientific Research Applications

Benzofuran-2-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, such as antimicrobial and anticancer agents.

    Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    Benzofuran-3-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 3-position.

    Benzothiophene-2-carbonyl chloride: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    Naphthofuran-2-carbonyl chloride: Contains an additional fused benzene ring.

Uniqueness: Benzofuran-2-carbonyl chloride is unique due to its specific reactivity and the position of the carbonyl chloride group, which influences its chemical behavior and applications. Its derivatives exhibit a wide range of biological activities, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

1-benzofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDRDTZQVOCKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194515
Record name 2-Benzofurancarbonyl chloride
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41717-28-6
Record name 2-Benzofurancarbonyl chloride
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Record name 1-Benzofuran-2-carbonyl chloride
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Synthesis routes and methods I

Procedure details

A suspension of 2-benzofurancarboxylic acid (0.746 g, 4.6 mmol) in dichloromethane (3 mL) was treated with oxalyl chloride (0.700 g, 5.52 mmol) and one drop of dimethylformamide. The reaction mixture was shaken for 15 h. The solvent was removed under reduced pressure and dried under high vacuum to afford a quantitative amount of benzo[b]furan-2-carbonyl chloride. The oil was directly used in the following reaction.
Quantity
0.746 g
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3 mL
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0.7 g
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0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Thionyl chloride (12.5 ml) was added to a suspension of benzofuran-2-carboxylic acid (20 g) in anhydrous benzene (250 ml). The mixture was refluxed for 3 hours, then allowed to cool down to room temperature. Removal of the volatiles left the desired acid chloride (21.8 g, 98%).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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